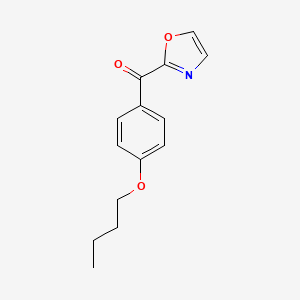

2-(4-Butoxybenzoyl)oxazole

Descripción general

Descripción

2-(4-Butoxybenzoyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This specific compound features a butoxy group attached to the benzoyl moiety, which is further connected to the oxazole ring. Oxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Butoxybenzoyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-butoxybenzoyl chloride with 2-aminooxazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of oxazole derivatives, including this compound, often employs catalytic systems to enhance efficiency and yield. Magnetic nanocatalysts have been explored for their eco-friendly and efficient catalytic properties in the synthesis of oxazole derivatives .

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Butoxybenzoyl)oxazole can undergo various chemical reactions, including:

Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.

Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzoyl moiety or the oxazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) are used for substitution reactions.

Major Products:

Oxidation: Oxazolone derivatives.

Reduction: Oxazoline derivatives.

Substitution: Halogenated or nitrated oxazole derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for pharmaceutical applications:

- Anticancer Properties : Research has shown that oxazole derivatives, including 2-(4-Butoxybenzoyl)oxazole, can inhibit cancer cell proliferation. Compounds with similar structures have demonstrated significant activity against various cancer cell lines, such as MCF-7 and A549, with IC50 values often in the low micromolar range . The mechanism typically involves interference with microtubule formation, akin to established anticancer agents like combretastatin-A4 .

- Antimicrobial Activity : Oxazole derivatives are noted for their antimicrobial properties. Compounds in this class have been reported to exhibit activity against a range of pathogens, including bacteria and fungi . This suggests potential applications in developing new antimicrobial agents.

- Anti-inflammatory Effects : Some studies indicate that oxazole derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Synthesis Methodologies

The synthesis of this compound can be achieved through several methods:

- Bredereck Reaction : This method involves the reaction of α-haloketones with amides to yield oxazole derivatives efficiently. This approach is favored for its simplicity and effectiveness in producing substituted oxazoles .

- Microwave-Assisted Synthesis : Recent advancements have introduced microwave-assisted techniques that enhance reaction rates and yields. This method is particularly advantageous for synthesizing complex heterocycles like this compound .

Therapeutic Potential

Given its diverse biological activities, this compound holds promise in several therapeutic areas:

| Therapeutic Area | Potential Applications |

|---|---|

| Cancer Treatment | Antitumor agent targeting microtubule dynamics |

| Antimicrobial Therapy | Development of new antibiotics |

| Anti-inflammatory Drugs | Modulating immune responses |

| Antioxidant Compounds | Protecting against oxidative stress |

Case Studies and Research Findings

Several studies have highlighted the efficacy of oxazole derivatives similar to this compound:

- A study demonstrated that a related compound exhibited an IC50 value of 0.11 µM against the A549 cancer cell line, indicating potent anticancer activity .

- Another investigation into the antioxidant properties of oxazole derivatives revealed significant inhibition of lipid peroxidation, suggesting potential applications in oxidative stress-related conditions .

Mecanismo De Acción

The mechanism of action of 2-(4-Butoxybenzoyl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through non-covalent interactions, affecting their activity. For example, oxazole derivatives have been shown to inhibit prostacyclin (IP) receptors, leading to effects on platelet aggregation and vasodilation .

Comparación Con Compuestos Similares

Benzoxazole: Contains a benzene ring fused to an oxazole ring.

Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms at different positions.

Oxadiazole: Contains two nitrogen atoms and one oxygen atom in a five-membered ring.

Uniqueness: 2-(4-Butoxybenzoyl)oxazole is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other oxazole derivatives and can lead to distinct properties and applications .

Actividad Biológica

2-(4-Butoxybenzoyl)oxazole is a synthetic compound that belongs to the oxazole family, characterized by its five-membered aromatic ring containing nitrogen and oxygen. This compound has garnered attention due to its potential biological activities, which may include antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 229.28 g/mol. The presence of the butoxy group and the oxazole ring contributes to its unique chemical properties, influencing its biological activity.

Antimicrobial Activity

Research has indicated that oxazole derivatives exhibit significant antimicrobial properties. A study evaluating various oxazole compounds demonstrated that several derivatives displayed inhibitory effects against a range of bacterial and fungal strains.

| Compound | MIC (µg/ml) | Bacterial Strains Inhibited |

|---|---|---|

| This compound | TBD | Staphylococcus aureus, Escherichia coli |

| Reference Drug (Ampicillin) | 3.28 | Staphylococcus aureus |

In preliminary investigations, this compound showed promising activity against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like ampicillin .

Antifungal Activity

The antifungal potential of this compound was assessed against common fungal pathogens such as Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those for conventional antifungal agents.

| Fungal Strain | MIC (µg/ml) | Comparison |

|---|---|---|

| Candida albicans | TBD | Lower than Fluconazole |

| Aspergillus niger | TBD | Comparable to Clotrimazole |

These findings suggest that the compound may serve as a potential candidate for antifungal drug development .

Anticancer Activity

Recent studies have explored the anticancer properties of oxazole derivatives, including this compound. In vitro assays revealed that this compound could inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | TBD | |

| HeLa (Cervical Cancer) | TBD |

The observed cytotoxic effects were attributed to the compound's ability to induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.

- Reactive Oxygen Species (ROS) : It has been suggested that the compound can modulate oxidative stress responses, contributing to its antimicrobial and anticancer activities.

- Gene Expression Modulation : Interaction with transcription factors may alter gene expression profiles associated with cell growth and survival.

Case Studies

Several case studies have documented the effects of this compound in various biological assays:

- Antimicrobial Efficacy : In a study involving multiple bacterial strains, this compound exhibited significant growth inhibition compared to control groups.

- Cytotoxicity Assays : In vitro studies on cancer cell lines demonstrated dose-dependent cytotoxicity, with further analysis revealing apoptosis as a primary mode of action.

Propiedades

IUPAC Name |

(4-butoxyphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-2-3-9-17-12-6-4-11(5-7-12)13(16)14-15-8-10-18-14/h4-8,10H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBDQIREDMOEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642099 | |

| Record name | (4-Butoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-23-1 | |

| Record name | (4-Butoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.